molecular formula C9H7FO B121049 2-Fluorocinnamaldehyde CAS No. 149733-71-1

2-Fluorocinnamaldehyde

Cat. No.: B121049
CAS No.: 149733-71-1
M. Wt: 150.15 g/mol
InChI Key: WMSYHZMJKDCFAK-HWKANZROSA-N
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Description

2-Fluorocinnamaldehyde is an organic compound with the molecular formula C9H7FO. It is a derivative of cinnamaldehyde, where a fluorine atom is substituted at the ortho position of the benzene ring.

Scientific Research Applications

2-Fluorocinnamaldehyde has several scientific research applications:

Future Directions

While specific future directions for 2-Fluorocinnamaldehyde are not mentioned, chemosensor probes containing 2-nitro- and 4-fluoro-cinnamaldehyde show promise in the field of anion recognition and sensing . This suggests potential future research directions in the development of chemosensors and their applications.

Mechanism of Action

Target of Action

2-Fluorocinnamaldehyde, a derivative of cinnamaldehyde, is primarily involved in the anion recognition and sensing process . It acts as an effective chemosensor . .

Mode of Action

It is known to undergo a [2+2] photocycloaddition in its crystal form . This reaction is a type of photochemical reaction where two alkenes or alkynes combine to form a cyclobutane or cyclobutene .

Biochemical Pathways

It is known that cinnamaldehyde, a related compound, impacts various diseases through detailed mechanisms . It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators, alongside disrupting bacterial cells and inducing apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is a light yellow transparent liquid, insoluble in water but soluble in organic solvents like ethanol .

Result of Action

The result of this compound’s action is primarily observed in its role as a chemosensor. It has been used for naked-eye detection of AcO−/CN−/F− anions . The compound demonstrates excellent performance as a chemosensor and shows promise as a future molecular-level keypad lock system .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its photodimerization reaction is a negative photochromic reaction that proceeds to 97% completion . This reaction is influenced by exposure to ultraviolet light . Furthermore, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction involves the addition of two alkenes to form a cyclobutane

Cellular Effects

The cellular effects of 2-Fluorocinnamaldehyde are not well-documented. It is known that fluorinated compounds can have various effects on cells. For example, fluoride ions can inhibit enzymes and alter cellular processes

Molecular Mechanism

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that fluorinated compounds can have various effects in animals, including toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluorinated compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the fluorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Nitrocinnamaldehyde
  • 4-Fluorocinnamaldehyde
  • 2-Chlorocinnamaldehyde

Comparison: 2-Fluorocinnamaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to 2-nitrocinnamaldehyde, it is less electron-withdrawing, making it more reactive in certain chemical reactions. Compared to 4-fluorocinnamaldehyde, the ortho position of the fluorine atom in this compound can lead to different steric and electronic effects, influencing its reactivity and interactions .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYHZMJKDCFAK-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorocinnamaldehyde
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2-Fluorocinnamaldehyde
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2-Fluorocinnamaldehyde
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